Chitosan

Catalog No.
S539964
CAS No.
9012-76-4
M.F
C56H103N9O39
M. Wt
1526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitosan

CAS Number

9012-76-4

Product Name

Chitosan

IUPAC Name

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Molecular Formula

C56H103N9O39

Molecular Weight

1526.5 g/mol

InChI

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86)

InChI Key

FLASNYPZGWUPSU-UHFFFAOYSA-N

SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

solubility

Soluble in DMSO

Synonyms

Poliglusam; Chitosan; Dac 70; Deacetylchitin; Chitosan;

Canonical SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Isomeric SMILES

COC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

The exact mass of the compound Chitosan is 1525.6353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Biocompatible Materials. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants. However, this does not mean our product can be used or applied in the same or a similar way.

Chitosan (CAS 9012-76-4) is a linear, semi-crystalline polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units. It is commercially derived from the deacetylation of chitin, typically sourced from crustacean exoskeletons. From a procurement perspective, chitosan is uniquely defined by its degree of deacetylation (DD)—which must exceed 50% to be classified as chitosan—and its molecular weight, both of which dictate its solubility, viscosity, and polycationic charge density [1]. Unlike most naturally occurring polysaccharides, which are neutral or anionic, chitosan stands out as a highly abundant natural polycation [2]. This distinctive cationic nature underpins its primary industrial value, driving its selection for applications requiring electrostatic interaction, such as flocculation, mucoadhesion, and antimicrobial coatings.

Attempting to substitute chitosan with its cheaper precursor, chitin, or with other common structural polysaccharides like cellulose and alginate, routinely fails due to fundamental differences in solubility and charge. Chitin is highly crystalline and lacks sufficient free amine groups, rendering it insoluble in aqueous media and most organic solvents, which severely limits its processability for films, hydrogels, or liquid formulations [1]. Conversely, while cellulose and alginate are processable, they are neutral and anionic, respectively. They completely lack chitosan’s protonatable primary amine groups (pKa ~6.5), meaning they cannot function as cationic coagulants in water treatment, fail to exhibit intrinsic antimicrobial membrane-disrupting properties, and cannot form strong electrostatic bonds with negatively charged mucosal surfaces [2]. Procurement must therefore specify chitosan when pH-dependent aqueous solubility and cationic functionality are non-negotiable.

Aqueous Processability via pH-Dependent Solubility

The defining procurement differentiator between chitosan and its precursor chitin is aqueous processability. Chitosan, defined by a degree of deacetylation (DD) exceeding 50%, becomes fully soluble in dilute acidic aqueous media (pH < 6.0) due to the protonation of its primary amine groups (pKa ~6.5) [1]. In stark contrast, chitin remains highly insoluble in both aqueous and most organic solvents due to strong intermolecular hydrogen bonding among its acetyl groups. This solubility transition is the critical factor that allows chitosan to be formulated into hydrogels, films, and nanoparticles without requiring harsh, environmentally toxic solvent systems.

Evidence DimensionAqueous solubility in dilute acid (e.g., 1% acetic acid)
Target Compound DataSoluble (at DD > 50% and pH < 6.0)
Comparator Or BaselineChitin (Insoluble)
Quantified DifferenceComplete phase transition from insoluble to soluble
ConditionsAqueous acidic media (pH < 6.0) at room temperature

Enables the scalable, environmentally friendly manufacturing of biopolymer films, coatings, and hydrogels that is impossible with crude chitin.

Superior Coagulation Efficiency vs. Inorganic Salts

As a high-charge-density cationic polyelectrolyte, chitosan significantly outperforms conventional inorganic coagulants like polyaluminum chloride (PAC) in water treatment applications. Quantitative studies demonstrate that chitosan achieves up to 99% turbidity removal at a dosage of just 10 mg/L[1]. In contrast, PAC requires a 50% higher dosage (15 mg/L) to achieve comparable results, and often fails to meet drinking water standards (<5 NTU) at lower concentrations [1]. Furthermore, chitosan removes heavy metals simultaneously without leaving residual aluminum contamination.

Evidence DimensionCoagulant dosage required for >95% turbidity removal
Target Compound Data10 mg/L (achieving 99% removal)
Comparator Or BaselinePolyaluminum chloride (PAC) at 15 mg/L
Quantified Difference33% reduction in required coagulant dosage
ConditionsSurface water treatment (turbidity 20–826 NTU, pH 5.2–6.8)

Reduces raw material consumption and eliminates the risk of residual metal contamination in industrial and municipal water treatment.

Enhanced Mucoadhesion for Pharmaceutical Formulations

Chitosan is widely procured as a functional excipient due to its superior mucoadhesive properties compared to neutral or anionic polymers. Its positively charged primary amines form strong electrostatic interactions with negatively charged sialic acid residues in mucin. When evaluating the total work of adhesion on intestinal mucosa, chitosan and its thiolated derivatives demonstrate massive improvements over unmodified baselines, with thiolated chitosan showing an 8.3-fold greater work of adhesion than standard unmodified chitosan, and standard chitosan vastly outperforming non-coated liposomes or neutral cellulose derivatives [1].

Evidence DimensionTotal work of adhesion on mucosal tissue
Target Compound DataHigh electrostatic binding (further enhanced 8.3-fold via thiolation)
Comparator Or BaselineNeutral/anionic polymers and non-coated liposomes (Weak/negligible adhesion)
Quantified DifferenceMulti-fold increase in mucosal residence time and adhesion force
ConditionsIn vitro/ex vivo mucosal tissue adhesion assays (pH ~6.8)

Significantly extends the residence time and bioavailability of active pharmaceutical ingredients (APIs) in mucosal drug delivery systems.

Intrinsic Antimicrobial Efficacy vs. Neutral Polysaccharides

Unlike cellulose or alginate, chitosan possesses potent intrinsic antimicrobial properties due to its polycationic structure, which disrupts negatively charged bacterial cell membranes. Quantitative microbiological assays show that nano-chitosan achieves a Minimum Inhibitory Concentration (MIC) of 23.04 µg/mL against Staphylococcus aureus, with standard chitosan also demonstrating broad-spectrum efficacy (MIC 64–256 µg/mL) [1]. Neutral polysaccharides like cellulose exhibit no baseline antimicrobial activity, requiring the addition of leachable biocides to achieve similar effects.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data23.04 µg/mL (nano-chitosan) to 64 µg/mL (standard chitosan)
Comparator Or BaselineCellulose (No intrinsic antimicrobial activity)
Quantified DifferenceComplete baseline shift from inactive to highly microbicidal
ConditionsIn vitro antimicrobial broth dilution assays

Allows manufacturers to produce self-sterilizing wound dressings and active food packaging without relying on secondary chemical biocides.

Municipal and Industrial Wastewater Flocculation

Driven by its high charge density and superior coagulation efficiency compared to polyaluminum chloride (PAC), chitosan is the optimal choice for eco-friendly water treatment. It is specifically procured to reduce overall coagulant dosage and eliminate residual metal contamination in effluent streams [1].

Mucoadhesive Pharmaceutical Excipients

Because of its strong electrostatic interaction with mucin, chitosan is prioritized over neutral polymers in the formulation of nasal, buccal, and gastrointestinal drug delivery systems. Buyers select specific molecular weights and deacetylation degrees to maximize the work of adhesion and prolong the residence time of active pharmaceutical ingredients [2].

Antimicrobial Wound Dressings and Active Packaging

Leveraging its intrinsic, low-MIC antimicrobial activity against pathogens like S. aureus, chitosan is procured for advanced wound care and food packaging. It eliminates the need to dope matrices with leachable synthetic biocides, offering a naturally self-sterilizing material alternative to standard cellulose[3].

Aqueous-Processed Biopolymer Films and Hydrogels

For manufacturing environments seeking to avoid harsh organic solvents, chitosan's pH-dependent solubility in dilute acetic acid makes it the only viable choice among chitin-derived materials. It is selected for scalable casting of biocompatible films and 3D-printable hydrogels where crude chitin cannot be processed[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow powder; [Sigma-Aldrich MSDS]

XLogP3

-21.4

Hydrogen Bond Acceptor Count

47

Hydrogen Bond Donor Count

29

Exact Mass

1525.6353145 g/mol

Monoisotopic Mass

1525.6353145 g/mol

Heavy Atom Count

104

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 53 of 58 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Poliglusam is a naturally occurring polysaccharide composed of beta-1,4-linked glucosamine residues with potential antineoplastic activity. Upon administration, poliglusam may, through a not yet fully elucidated mechanism, reduce advanced glycation end product (AGE) levels. This may reduce the interaction between AGEs and the receptor for advanced glycation end products (RAGE, AGER), which is overexpressed in some tumor types and is associated with poor patient outcomes. AGE-RAGE interaction may induce the phosphorylation and subsequent degradation of retinoblastoma protein (Rb), a key cell cycle inhibitor and tumor suppressor, through the phosphoinositide 3-kinase (PI3K)/protein kinase B (PKB, Akt) signaling pathway. Hyperphosphorylation of Rb leads to the dissociation of the Rb-E2F complex, which triggers the activation of genes required for G1/S transition and tumorigenesis. Reducing AGE levels may limit AGE-RAGE interaction and normalize the G1 to S-phase transition, potentially reducing the development and progression of certain cancers. AGEs are non-enzymatic protein modifications produced during the normal aging process that have been shown to play a role in the development and progression of some cancers.

MeSH Pharmacological Classification

Anticholesteremic Agents

Other CAS

9012-76-4

Wikipedia

Chitosan

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Pesticides
Cosmetics -> Film forming

General Manufacturing Information

Chitosan: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023
1: Patrulea V, Ostafe V, Borchard G, Jordan O. Chitosan as a starting material for wound healing applications. Eur J Pharm Biopharm. 2015 Nov;97(Pt B):417-26. doi: 10.1016/j.ejpb.2015.08.004. Review. PubMed PMID: 26614560.
2: Younes I, Rinaudo M. Chitin and chitosan preparation from marine sources. Structure, properties and applications. Mar Drugs. 2015 Mar 2;13(3):1133-74. doi: 10.3390/md13031133. Review. PubMed PMID: 25738328; PubMed Central PMCID: PMC4377977.
3: Zhu L, Peng L, Zhang YQ. The processing of chitosan and its derivatives and their application for postoperative anti-adhesion. Mini Rev Med Chem. 2015;15(4):330-7. Review. PubMed PMID: 25723456.
4: Liao ZX, Chuang EY, Hsiao CW, Sung HW. 21. pH-sensitive chitosan-based nanoparticles for protein drug delivery: oral approaches: Original research article: a novel pH-sensitive hydrogel composed of carboxymethyl chitosan and alginate cross-linked by genipin for protein drug delivery, 2004. J Control Release. 2014 Sep 28;190:68-70. PubMed PMID: 25356494.
5: Kerch G. The potential of chitosan and its derivatives in prevention and treatment of age-related diseases. Mar Drugs. 2015 Apr 13;13(4):2158-82. doi: 10.3390/md13042158. Review. PubMed PMID: 25871293; PubMed Central PMCID: PMC4413205.
6: Patrulea V, Applegate LA, Ostafe V, Jordan O, Borchard G. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. Carbohydr Polym. 2015 May 20;122:46-52. doi: 10.1016/j.carbpol.2014.12.014. Epub 2014 Dec 25. PubMed PMID: 25817641.
7: Devarayan K, Sathishkumar Y, Lee YS, Kim BS. Effect of Microgravity on Fungistatic Activity of an α-Aminophosphonate Chitosan Derivative against Aspergillus niger. PLoS One. 2015 Oct 15;10(10):e0139303. doi: 10.1371/journal.pone.0139303. eCollection 2015. PubMed PMID: 26468641; PubMed Central PMCID: PMC4607506.
8: Jimtaisong A, Saewan N. Utilization of carboxymethyl chitosan in cosmetics. Int J Cosmet Sci. 2014 Feb;36(1):12-21. doi: 10.1111/ics.12102. Epub 2013 Dec 6. Review. PubMed PMID: 24152381.
9: Jiang Z, Han B, Li H, Li X, Yang Y, Liu W. Preparation and anti-tumor metastasis of carboxymethyl chitosan. Carbohydr Polym. 2015 Jul 10;125:53-60. doi: 10.1016/j.carbpol.2015.02.039. Epub 2015 Feb 26. PubMed PMID: 25857959.
10: Chen H, Cui S, Zhao Y, Zhang C, Zhang S, Peng X. Grafting chitosan with polyethylenimine in an ionic liquid for efficient gene delivery. PLoS One. 2015 Apr 13;10(4):e0121817. doi: 10.1371/journal.pone.0121817. eCollection 2015. PubMed PMID: 25875475; PubMed Central PMCID: PMC4395340.
11: Petit C, Reynaud S, Desbrieres J. Amphiphilic derivatives of chitosan using microwave irradiation. Toward an eco-friendly process to chitosan derivatives. Carbohydr Polym. 2015 Feb 13;116:26-33. doi: 10.1016/j.carbpol.2014.04.083. Epub 2014 Apr 28. PubMed PMID: 25458269.
12: Sahariah P, Óskarsson BM, Hjálmarsdóttir MÁ, Másson M. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydr Polym. 2015;127:407-17. doi: 10.1016/j.carbpol.2015.03.061. Epub 2015 Mar 30. PubMed PMID: 25965500.
13: Hecq J, Siepmann F, Siepmann J, Amighi K, Goole J. Development and evaluation of chitosan and chitosan derivative nanoparticles containing insulin for oral administration. Drug Dev Ind Pharm. 2015;41(12):2037-44. doi: 10.3109/03639045.2015.1044904. Epub 2015 May 26. PubMed PMID: 26006329.
14: Veraldi S, Raia DD, Schianchi R, De Micheli P, Barbareschi M. Treatment of symptoms of erythemato-telangiectatic rosacea with topical potassium azeloyl diglycinate and hydroxypropyl chitosan: Results of a sponsor-free, multicenter, open study. J Dermatolog Treat. 2015 Apr;26(2):191-2. doi: 10.3109/09546634.2014.921275. Epub 2014 May 27. PubMed PMID: 24831156.
15: Nwe N, Furuike T, Tamura H. Isolation and characterization of chitin and chitosan from marine origin. Adv Food Nutr Res. 2014;72:1-15. doi: 10.1016/B978-0-12-800269-8.00001-4. Review. PubMed PMID: 25081074.
16: Szymańska E, Winnicka K. Stability of chitosan-a challenge for pharmaceutical and biomedical applications. Mar Drugs. 2015 Apr 1;13(4):1819-46. doi: 10.3390/md13041819. Review. PubMed PMID: 25837983; PubMed Central PMCID: PMC4413189.
17: Lalatsa A, Schätzlein AG, Garrett NL, Moger J, Briggs M, Godfrey L, Iannitelli A, Freeman J, Uchegbu IF. Chitosan amphiphile coating of peptide nanofibres reduces liver uptake and delivers the peptide to the brain on intravenous administration. J Control Release. 2015 Jan 10;197:87-96. doi: 10.1016/j.jconrel.2014.10.028. Epub 2014 Nov 5. PubMed PMID: 25449808.
18: Abd El-Rehim HA, Zahran DA, El-Sawy NM, Hegazy el-SA, Elbarbary AM. Gamma irradiated chitosan and its derivatives as antioxidants for minced chicken. Biosci Biotechnol Biochem. 2015;79(6):997-1004. doi: 10.1080/09168451.2014.997187. Epub 2015 Jan 6. PubMed PMID: 25562396.
19: Şalva E, Turan SÖ, Eren F, Akbuğa J. The enhancement of gene silencing efficiency with chitosan-coated liposome formulations of siRNAs targeting HIF-1α and VEGF. Int J Pharm. 2015 Jan 15;478(1):147-154. doi: 10.1016/j.ijpharm.2014.10.065. Epub 2014 Nov 13. PubMed PMID: 25445537.
20: Sahariah P, Benediktssdóttir BE, Hjálmarsdóttir MÁ, Sigurjonsson OE, Sørensen KK, Thygesen MB, Jensen KJ, Másson M. Impact of chain length on antibacterial activity and hemocompatibility of quaternary N-alkyl and n,n-dialkyl chitosan derivatives. Biomacromolecules. 2015 May 11;16(5):1449-60. doi: 10.1021/acs.biomac.5b00163. Epub 2015 Apr 16. PubMed PMID: 25830631.

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